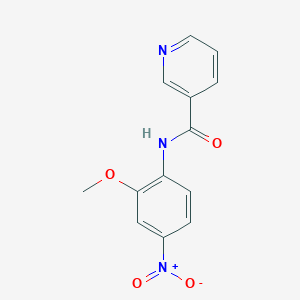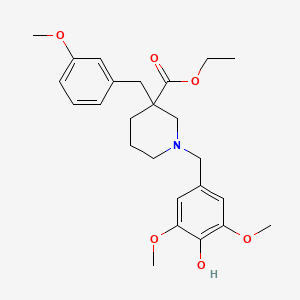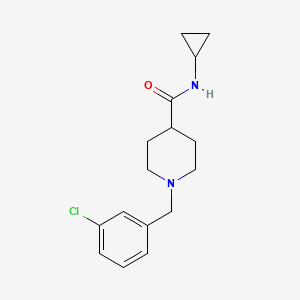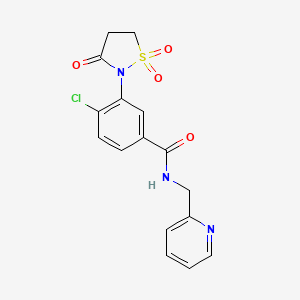
N-(2-methoxy-4-nitrophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)nicotinamide, also known as MNMN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mecanismo De Acción
N-(2-methoxy-4-nitrophenyl)nicotinamide exerts its effects by binding to the active site of enzymes that contain a nicotinamide adenine dinucleotide (NAD+) binding domain. This binding results in the inhibition of enzyme activity and the disruption of protein-protein interactions. This compound has been shown to be a competitive inhibitor of PARP and a non-competitive inhibitor of sirtuins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of DNA damage repair, the modulation of cellular metabolism, and the regulation of gene expression. This compound has been shown to induce cell death in cancer cells by inhibiting PARP activity and promoting DNA damage. It has also been shown to increase the lifespan of model organisms, such as yeast and nematodes, by activating sirtuins and promoting longevity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)nicotinamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in aqueous solutions. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its high cost and the potential for off-target effects due to its non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-4-nitrophenyl)nicotinamide, including its potential use as a therapeutic agent for the treatment of cancer and age-related diseases. This compound may also be used as a tool to study the role of PARP and sirtuins in cellular metabolism and aging. Future research may also focus on the development of new this compound derivatives with improved specificity and efficacy. Additionally, this compound may be used in combination with other drugs to enhance their therapeutic effects.
Métodos De Síntesis
N-(2-methoxy-4-nitrophenyl)nicotinamide can be synthesized through a multistep process involving the reaction of 4-nitro-2-methoxyaniline with ethyl 2-chloro-3-oxobutanoate, followed by the condensation of the resulting compound with nicotinic acid. The final product is obtained by the reduction of the nitro group using sodium dithionite. The purity of this compound can be further improved through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)nicotinamide has been used in a variety of scientific research applications, including the development of new drugs and the study of protein-protein interactions. It has been shown to inhibit the activity of several enzymes, including poly(ADP-ribose) polymerase (PARP) and sirtuins, which play important roles in DNA repair and aging, respectively. This compound has also been used as a fluorescent probe to study protein-ligand interactions and as a substrate for the detection of nicotinamide adenine dinucleotide (NAD+).
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-7-10(16(18)19)4-5-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABPOBWNXSXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromo-3-pyridinyl)carbonyl]glutamic acid](/img/structure/B5008822.png)


![2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![1-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}pyrrolidine](/img/structure/B5008876.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5008883.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-phenylpiperazine](/img/structure/B5008889.png)

![4-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5008900.png)
![methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5008912.png)